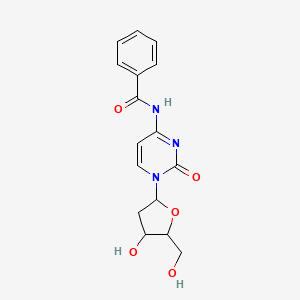
N4-Benzoyl-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Benzoyl-2'-deoxycytidine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic effects, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-2'-deoxycytidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and a β-keto ester.
Attachment of the Deoxypentofuranosyl Group: This step involves glycosylation, where the pyrimidine base is attached to a deoxypentofuranosyl moiety using a glycosyl donor like a protected sugar derivative.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzamido group or the sugar moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamido group.
Substitution: Nucleophilic substitution reactions can take place, especially at the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of N4-Benzoyl-2'-deoxycytidine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It may inhibit DNA polymerase or reverse transcriptase, enzymes crucial for DNA replication and RNA transcription. This inhibition can result in the termination of DNA chain elongation or the prevention of viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
N4-Benzoyl-2'-deoxycytidine is unique due to its specific structural features, such as the benzamido group and the deoxypentofuranosyl moiety, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23) |
Clé InChI |
MPSJHJFNKMUKCN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[imino(methylthio)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8801738.png)
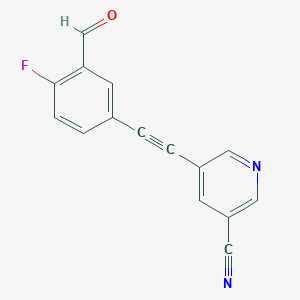

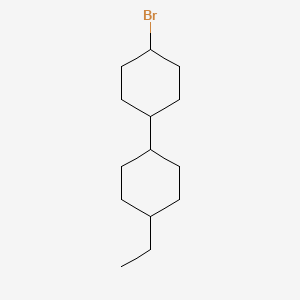

![(3aR,6aR)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8801776.png)
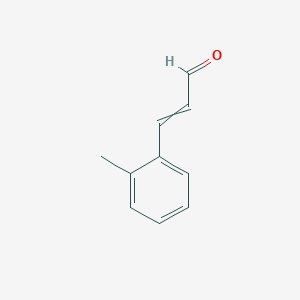
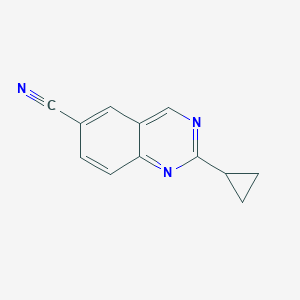
![2-Chloro-4-methylthieno[3,4-B]pyridine](/img/structure/B8801796.png)

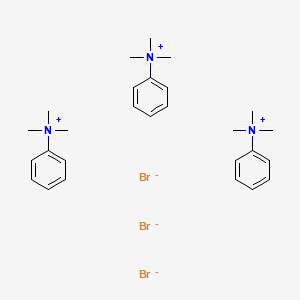

![N-(tert-butyl)-[1,1-biphenyl]-4-carboxamide](/img/structure/B8801822.png)

